

physical and chemical properties of 20-Hydroxy-3-oxo-28-lupanoic acid

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Compound of Interest

Compound Name: **20-Hydroxy-3-oxo-28-lupanoic acid**

Cat. No.: **B15095554**

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An In-depth Technical Guide to 20-Hydroxy-3-oxo-28-lupanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **20-Hydroxy-3-oxo-28-lupanoic acid**, a naturally occurring triterpenoid with significant therapeutic potential. This document details its physicochemical characteristics, outlines experimental protocols for its isolation and biological evaluation, and visualizes its known mechanisms of action.

Core Physical and Chemical Properties

20-Hydroxy-3-oxo-28-lupanoic acid, a member of the lupane family of fatty acids, possesses a complex pentacyclic structure.^[1] Its chemical and physical properties are summarized below, providing essential data for researchers working with this compound.

Property	Value	Source
Molecular Formula	C ₃₀ H ₄₈ O ₄	[1] [2] [3]
Molecular Weight	472.7 g/mol	[1] [2] [3]
CAS Number	93372-87-3	[1] [2]
Appearance	Solid powder	[2]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[2]
Computed Boiling Point	576.3 ± 15.0 °C at 760 mmHg	
Computed LogP	6.4	[3]
IUPAC Name	(1R,3aS,5aR,5bR,7aR,11aR,1 1bR,13aR,13bS)-1-(2- hydroxypropan-2- yl)-5a,5b,8,8,11a-pentamethyl- 9-oxo- 2,3,4,5,6,7,7a,10,11,11b,12,13 ,13a,13b-tetradecahydro-1H- cyclopenta[a]chrysene-3a- carboxylic acid	[3]
SMILES	C[C@H]12CC[C@]3(CC-- INVALID-LINK--C(C) (C)O)C(=O)O	[1]

Biological Activity and Therapeutic Potential

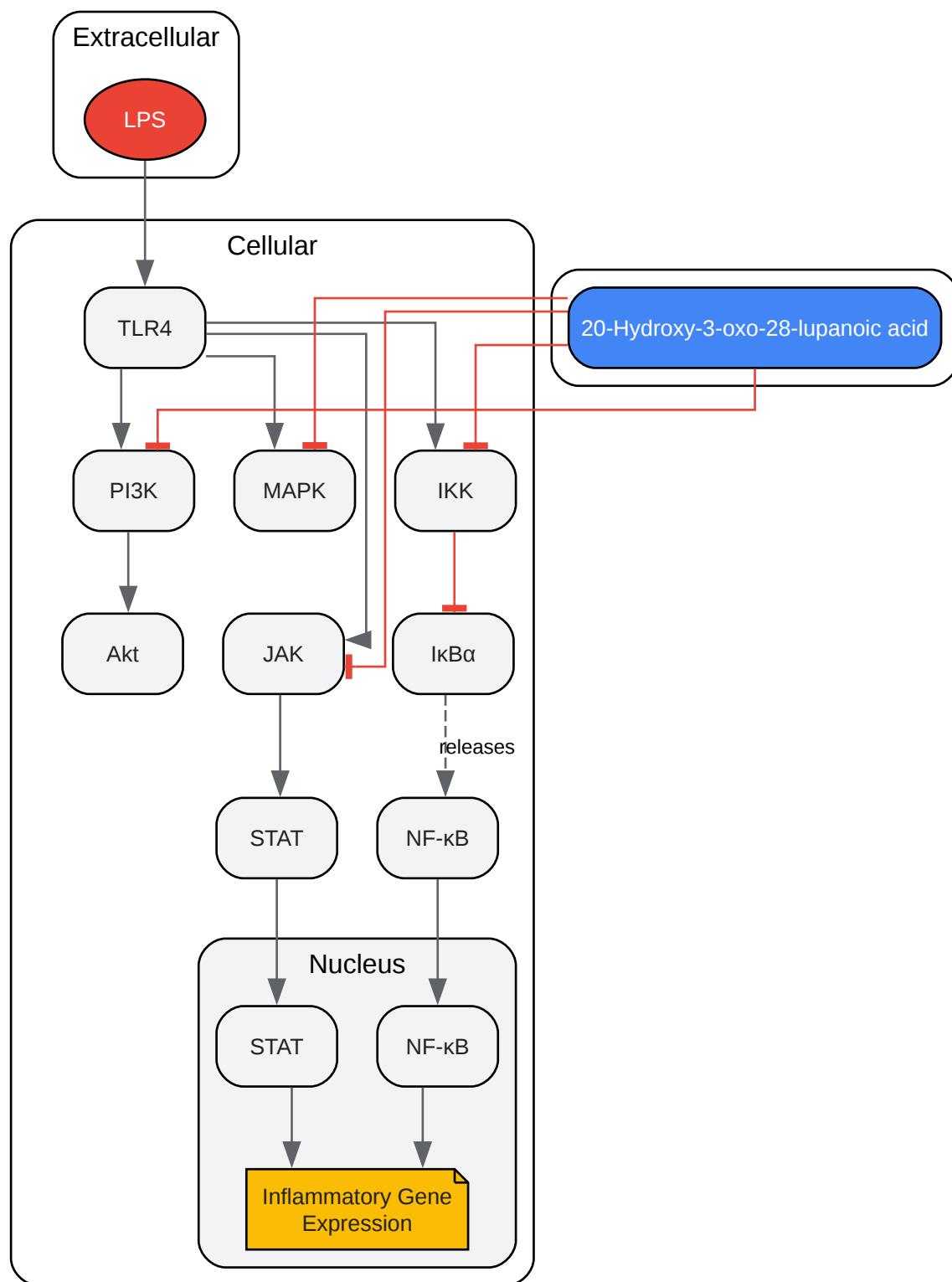
20-Hydroxy-3-oxo-28-lupanoic acid has demonstrated a range of biological activities, with its anti-inflammatory properties being the most extensively studied. It has also been noted for its potential as an anti-diabetic agent and an inhibitor of protein synthesis.[\[1\]](#)

Anti-inflammatory Effects

Research has shown that **20-Hydroxy-3-oxo-28-lupanoic acid** can attenuate inflammatory responses in murine macrophages.^[4] Its mechanism of action involves the modulation of several key inflammatory signaling pathways, including:

- Nuclear Factor-kappa B (NF-κB) Signaling Pathway: It inhibits the activation of NF-κB, a critical regulator of inflammatory gene expression.
- Mitogen-Activated Protein Kinase (MAPK) Pathway: The compound influences the MAPK signaling cascade, which is involved in cellular responses to a variety of stimuli, including inflammation.
- Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) Signaling Pathway: It also affects the JAK-STAT pathway, another crucial signaling route in the inflammatory process.
- PI3K/Akt Signaling Pathway: Studies have indicated its role in modulating the PI3K/Akt pathway.

By targeting these pathways, **20-Hydroxy-3-oxo-28-lupanoic acid** effectively reduces the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α).^[1]



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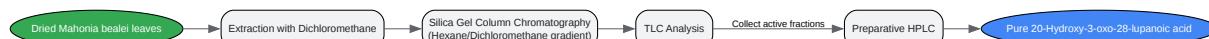
Figure 1: Anti-inflammatory signaling pathways modulated by **20-Hydroxy-3-oxo-28-lupanoic acid**.

Experimental Protocols

Isolation from *Mahonia bealei*

A detailed protocol for the isolation of **20-Hydroxy-3-oxo-28-lupanoic acid** from the leaves of *Mahonia bealei* has been reported. The general workflow is as follows:

- Extraction: The dried leaves are extracted with a suitable solvent, such as dichloromethane, to obtain a crude extract.
- Fractionation: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of hexane and dichloromethane.
- Purification: The fractions containing the target compound, as identified by Thin Layer Chromatography (TLC), are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield pure **20-Hydroxy-3-oxo-28-lupanoic acid**.



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Figure 2: Workflow for the isolation of **20-Hydroxy-3-oxo-28-lupanoic acid**.

In Vitro Anti-inflammatory Assay

The anti-inflammatory activity of **20-Hydroxy-3-oxo-28-lupanoic acid** can be evaluated in vitro using a lipopolysaccharide (LPS)-stimulated macrophage model, such as the RAW 264.7 cell line.

1. Cell Culture and Treatment:

- RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
- Cells are pre-treated with varying concentrations of **20-Hydroxy-3-oxo-28-lupanoic acid** for a specified period (e.g., 1 hour).

- Inflammation is induced by adding LPS to the cell culture medium.

2. Measurement of Inflammatory Mediators:

- Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
- Pro-inflammatory Cytokine Levels (TNF- α , IL-6): The levels of TNF- α and IL-6 in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

3. Analysis of Signaling Pathways:

- Western Blotting: To investigate the effect on signaling pathways, cell lysates are collected and subjected to Western blot analysis.
- Antibodies specific to the phosphorylated and total forms of key signaling proteins (e.g., p-NF- κ B, p-MAPK, p-STAT3) are used to determine the activation status of these pathways.

Conclusion

20-Hydroxy-3-oxo-28-lupanoic acid is a promising natural compound with well-documented anti-inflammatory properties. Its ability to modulate multiple key signaling pathways highlights its potential for the development of novel therapeutics for inflammatory diseases. The experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate the pharmacological activities and mechanisms of this intriguing molecule.

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References

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